molecular formula C24H18N4O4 B11588226 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11588226
M. Wt: 426.4 g/mol
InChI Key: WFAKOQOLEOZFAI-GHRIWEEISA-N
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Description

The compound (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule that features a cyano group, a furan ring, a pyrido[1,2-a]pyrimidine core, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction.

    Attachment of the furan ring: This can be done through a coupling reaction.

    Addition of the cyano group: This is typically introduced via a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the cyano group and the pyrido[1,2-a]pyrimidine core suggests it could interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might have activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidine core are key functional groups that may play a role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

What sets (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the cyano group, furan ring, and pyrido[1,2-a]pyrimidine core in a single molecule is particularly noteworthy.

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H18N4O4/c1-16-6-4-7-18(12-16)32-23-20(24(30)28-10-3-2-9-21(28)27-23)13-17(14-25)22(29)26-15-19-8-5-11-31-19/h2-13H,15H2,1H3,(H,26,29)/b17-13+

InChI Key

WFAKOQOLEOZFAI-GHRIWEEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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